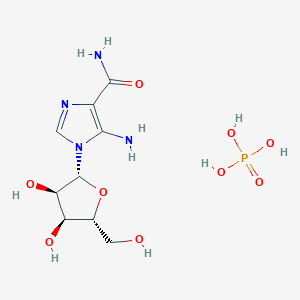

AICAR (phosphate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) is an intermediate in the generation of inosine monophosphate . It is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . The drug has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

Synthesis Analysis

AICAR is detected in cell lysates and is part of the purine de novo biosynthesis pathway . The bifunctional enzyme ATIC, responsible for the last two steps of the pathway, is strongly inhibited by xanthosine-5’-monophosphate .Molecular Structure Analysis

AICAR is an adenosine analog and a AMPK activator . It regulates the glucose and lipid metabolism, and inhibits proinflammatory cytokines and iNOS production . AICAR is also an autophagy, YAP and mitophagy inhibitor .Chemical Reactions Analysis

AICAR affects multiple targets although only few of them have been identified so far . It has been shown to affect glycerolipid, ceramide and nucleotide synthesis pathways . AICAR also affects the downstream of the pentose phosphate pathway .Physical And Chemical Properties Analysis

AICAR has been shown to affect many metabolic pathways including fatty acid and glucose metabolism, both of which are closely associated with insulin secretion in pancreatic β-cells . Although ATP/ADP ratios were not strongly affected by AICAR, several other metabolites and pathways important for insulin secretion were affected by AICAR treatment including long-chain CoAs, malonyl-CoA, 3-hydroxy-3 methylglutaryl CoA, diacylglycerol, and farnesyl pyrophosphate .Wissenschaftliche Forschungsanwendungen

1. Metabolic and Antiproliferative Properties

- Yeast Studies: AICAR is a metabolic intermediate of the de novo purine synthesis pathway with notable metabolic and antiproliferative properties. Studies in yeast mutants unable to metabolize AICAR show its significant role in metabolism and cellular responses (Hürlimann et al., 2011).

2. Regulatory Roles in Organisms

- Yeast and Humans: AICAR plays critical regulatory roles in yeast, including interactions with transcription factors, and accumulates in several human metabolic diseases. Its ability to enhance endurance in mice and its antiproliferative effects, notably inducing apoptosis in aneuploid cells, are significant (Daignan-Fornier & Pinson, 2012).

3. Anti-Proliferative Drug Studies

- Molecular Basis of Toxicity: AICAR's role as an anti-proliferative drug is highlighted, but its molecular basis of toxicity in yeast and human cells requires further investigation. Understanding the interaction of its derivative, ZMP, with cellular proteins is crucial (Douillet et al., 2018).

4. Cryopreservation and Cellular Impact

- Cell Metabolism: AICAR's impact on cell metabolism, particularly in terms of cryopreservation and proliferation, varies among cell types. This suggests its potential in metabolic preconditioning (Menze et al., 2010).

5. Anti-Inflammatory Properties

- Uveitis in Rats: Studies show that AICAR can significantly reduce inflammation and clinical severity in models of endotoxin-induced uveitis in rats, indicating its potential as an anti-inflammatory agent (Suzuki et al., 2011).

6. Synthesis of AICAR Derivatives

- Derivative Synthesis: The solid-phase synthesis of a new diphosphate AICAR derivative and its potential applications have been reported, contributing to the understanding of AICAR's chemical properties (D’Errico et al., 2011).

7. AMPK Activation and Cancer Inhibition

- Cancer Cell Proliferation: AICAR's role as an AMPK activator leading to the inhibition of cancer cell proliferation is significant, offering insights into potential therapeutic applications in cancer treatment (Rattan et al., 2005).

8. Transcription Factor Interaction

- Gene Expression Regulation: AICAR influences gene expression by modulating interactions with transcription factors, affecting phosphate and purine pathways. This highlights its regulatory role at the genetic level (Pinson et al., 2009).

9. Nucleotide Homeostasis Disruption

- Cytotoxicity Basis: AICAR's disruption of nucleotide homeostasis, particularly in glucose utilization and in conditions mimicking the Warburg effect, offers insights into its cytotoxic effects (Ceschin et al., 2015).

10. Impact on Metabolic Network

- Salmonella enterica Study: Metabolomics approaches confirm AICAR's impact on Salmonella enterica's metabolic network, providing a deeper understanding of its role in bacterial metabolism (Bazurto et al., 2017).

Wirkmechanismus

The nucleoside form of AICAR, acadesine, is an analog of adenosine that enters cardiac cells to inhibit adenosine kinase and adenosine deaminase . It enhances the rate of nucleotide re-synthesis increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGMEHURDEDAZ-GWTDSMLYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AICAR (phosphate) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)

![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)

![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2847916.png)